molecular formula C22H27N7OS B2898728 6-(4-benzylpiperidin-1-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)pyridazine-3-carboxamide CAS No. 1396791-24-4

6-(4-benzylpiperidin-1-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)pyridazine-3-carboxamide

Cat. No.: B2898728
CAS No.: 1396791-24-4
M. Wt: 437.57
InChI Key: GRMROMWJXMPLRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Benzylpiperidin-1-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)pyridazine-3-carboxamide is a sophisticated small molecule designed for research, particularly in oncology and metabolic diseases. Its structure integrates a pyridazine carboxamide core linked to a 4-benzylpiperidine moiety and a critical 1,2,4-triazole unit via a thioether bond. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known to confer significant biological activity and is present in several clinically used drugs . This heterocycle is frequently explored for its potent inhibitory potential against various metabolic enzymes . The inclusion of the 4-benzylpiperidine group is a significant feature, as this fragment is a common pharmacophore in active compounds targeting the central nervous system and enzymes like acetylcholinesterase . The molecular design suggests potential for high-affinity interaction with biological targets. Researchers can investigate this compound as a potential inhibitor of specific enzymes or cellular pathways. Its structure-activity relationship can be studied to understand the contribution of the benzylpiperidine, triazole-thioether, and pyridazine carboxamide segments to overall potency and selectivity. This product is intended for non-clinical research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7OS/c1-28-16-24-27-22(28)31-14-11-23-21(30)19-7-8-20(26-25-19)29-12-9-18(10-13-29)15-17-5-3-2-4-6-17/h2-8,16,18H,9-15H2,1H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMROMWJXMPLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCCNC(=O)C2=NN=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-benzylpiperidin-1-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)pyridazine-3-carboxamide is a complex organic molecule with potential therapeutic applications. Its structural features suggest possible interactions with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and relevant research findings.

Structural Characteristics

The compound belongs to a class of piperidine derivatives, characterized by:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Pyridazine moiety : A six-membered ring containing two nitrogen atoms.
  • Triazole group : A five-membered ring containing three nitrogen atoms.

These structural features contribute to its potential bioactivity, particularly in modulating enzyme activities and receptor interactions.

Inhibition of Monoamine Oxidases (MAO)

Recent studies have demonstrated that derivatives of this compound exhibit inhibitory activity against monoamine oxidases (MAO), specifically MAO-A and MAO-B. The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity:

  • MAO-A : IC50 values range from 12.02 μM to >100 μM across various derivatives.
  • MAO-B : IC50 values range from 0.039 μM to 6.71 μM, suggesting a stronger inhibitory effect compared to MAO-A .

This inhibition is significant as MAOs are involved in the metabolism of neurotransmitters such as serotonin and dopamine, implicating the compound in potential neuropharmacological applications.

Antioxidant Activity

The antioxidant properties of related compounds were evaluated using various assays, including DPPH and ABTS radical scavenging tests. Compounds structurally similar to this compound exhibited notable scavenging activity against free radicals, indicating potential protective effects against oxidative stress .

Study on Neuroprotective Effects

A study conducted on neuroprotective effects demonstrated that compounds with similar structures could reduce neuronal apoptosis induced by oxidative stress in vitro. The mechanism was attributed to the modulation of antioxidant enzyme activities and reduction of reactive oxygen species (ROS) levels .

Structure–Activity Relationship (SAR)

The SAR analysis revealed that modifications at specific positions on the piperidine and triazole rings significantly affect biological activity. For instance:

  • Substituents on the benzyl group enhance MAO-B inhibition.
  • The presence of electron-withdrawing groups increases the overall potency against both MAO isoforms .

Data Tables

Biological Activity Target Enzyme IC50 Value (μM) Reference
MAO-AMonoamine Oxidase A12.02 - >100
MAO-BMonoamine Oxidase B0.039 - 6.71
Antioxidant ActivityDPPH ScavengingNot Specified

Comparison with Similar Compounds

Core Pyridazine Derivatives

Compound A: 6-(Cyclopropanecarbonylamido)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide (Bristol-Myers Squibb, 2023–2025)

  • Structural Differences :
    • Replaces the benzylpiperidine group with a cyclopropanecarbonylamido moiety.
    • Incorporates deuterated methyl (CD₃) for metabolic stability .
  • Functional Implications :
    • Patent data suggest enhanced solubility and prolonged half-life due to deuteration .
    • Targets kinases or proteases, as inferred from synthetic routes emphasizing crystallinity for formulation .

Compound B : N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (VUAA1)

  • Structural Differences :
    • Substitutes pyridazine with a pyridine-triazole-acetamide scaffold.
    • Lacks the benzylpiperidine group but retains the thioether-triazole motif .
  • Functional Implications: Demonstrated activity in sensory modulation (e.g., olfactory receptors) .

Triazole-Thioether Derivatives

Compound C: N-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide

  • Structural Differences :
    • Replaces pyridazine with a benzamide core.
    • Retains the 4-methyl-4H-1,2,4-triazole-thioethyl group .
  • Functional Implications :
    • Docking studies indicate binding to PanK (pantothenate kinase), a target in bacterial metabolism .
    • The trifluoromethyl group enhances electronegativity, improving target affinity but reducing solubility .

Comparative Data Table

Parameter Target Compound Compound A Compound B (VUAA1) Compound C
Core Structure Pyridazine Pyridazine Pyridine-triazole Benzamide
Key Substituents 4-Benzylpiperidine, 4-methyl-triazole Cyclopropanecarbonylamido, CD₃ Ethylphenyl, pyridinyl-triazole 4-Fluorophenoxy, trifluoromethyl
Therapeutic Target Hypothesized: Kinases/CNS receptors Kinases/Proteases Sensory receptors PanK (bacterial metabolism)
Metabolic Stability Moderate (non-deuterated) High (deuterated methyl) Low (rapid clearance) Moderate (CF₃ group)
Solubility Likely low (lipophilic groups) Improved (crystalline form) Moderate Low (CF₃ reduces solubility)

Key Research Findings

  • Target Compound :

    • The benzylpiperidine group may enhance blood-brain barrier penetration, suggesting CNS applications. However, this could increase off-target risks .
    • The thioethyl-triazole linker is critical for binding to sulfur-dependent enzymes (e.g., FtsZ or DprE1 in antimicrobial contexts) .
  • Compound A (Bristol-Myers Squibb) :

    • Deuteration strategies improve pharmacokinetics, aligning with trends in oncology drug development .
    • Crystallinity data (PT002/2024A) support scalable manufacturing .
  • Compound B (VUAA1) :

    • Activity in sensory neurons highlights the versatility of triazole-thioether motifs in receptor modulation .

Q & A

Q. Strategies for metabolite identification :

  • Workflow :
  • Phase I metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor.
  • Phase II metabolism : Add UDP-glucuronic acid for glucuronidation assays.
  • Detection : Use high-resolution mass spectrometry (HRMS) with MSE data-independent acquisition .

Tables for Key Comparisons

Q. Table 1. Reaction Conditions for Analog Synthesis

IntermediateSolventCatalystYield (%)Reference
Pyridazine coreDMFHATU65
Triazole-thioethylEthanolEDCI45
Final couplingDCMDIPEA78

Q. Table 2. Biological Activity of Structural Analogues

CompoundTargetIC₅₀ (µM)Selectivity IndexReference
Triazolopyridazinonep38 MAPK0.8>100
4-Fluorophenyl analogTAK11.285

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.